molecular formula C6H10O3 B14654418 2-Hydroperoxycyclohexan-1-one CAS No. 50915-79-2

2-Hydroperoxycyclohexan-1-one

Cat. No.: B14654418
CAS No.: 50915-79-2
M. Wt: 130.14 g/mol
InChI Key: CMPLVXYOKPNUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroperoxycyclohexan-1-one is an organic compound with the molecular formula C6H10O3. It is a derivative of cyclohexanone, where a hydroperoxy group is attached to the second carbon of the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroperoxycyclohexan-1-one can be synthesized through the oxidation of cyclohexanone using hydrogen peroxide in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroperoxycyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroperoxycyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroperoxycyclohexan-1-one involves the formation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can participate in various chemical reactions, including oxidation and radical-mediated processes. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

50915-79-2

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-hydroperoxycyclohexan-1-one

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(5)9-8/h6,8H,1-4H2

InChI Key

CMPLVXYOKPNUAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.